molecular formula C6H7NO2 B2985210 4-Oxooxane-3-carbonitrile CAS No. 1368346-22-8

4-Oxooxane-3-carbonitrile

Cat. No.: B2985210
CAS No.: 1368346-22-8
M. Wt: 125.127
InChI Key: QFDMETKURRPUKW-UHFFFAOYSA-N
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Description

4-Oxooxane-3-carbonitrile is a heterocyclic compound with the molecular formula C6H7NO2. This compound is characterized by a yellow solid appearance with a melting point of 76-77°C. It is used in various fields, including organic chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

The synthesis of 4-Oxooxane-3-carbonitrile involves several methods. . This reaction forms oxiranecarbonitriles, which can undergo further transformations to yield this compound.

Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for specific applications. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Chemical Reactions Analysis

4-Oxooxane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Oxooxane-3-carbonitrile has several applications in scientific research:

    Organic Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

The compound’s versatility makes it valuable in the development of new chemical entities and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Oxooxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in various applications.

Comparison with Similar Compounds

4-Oxooxane-3-carbonitrile can be compared with other similar compounds, such as:

    3-Cyano-4-oxotetrahydrofuran: This compound shares a similar structure but differs in the position of the nitrile group.

    4-Oxo-3-cyanooxane: Another structural isomer with different reactivity and properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-oxooxane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-5-4-9-2-1-6(5)8/h5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDMETKURRPUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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